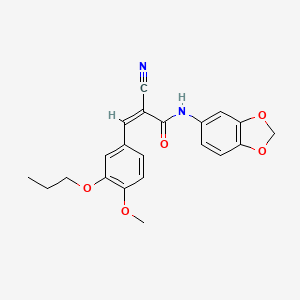
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic benefits. MDMA has been shown to have a unique mechanism of action that can be useful in treating a range of mental health disorders.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide has been studied extensively for its potential therapeutic benefits in treating a range of mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy and reduce fear, which can be useful in psychotherapy sessions. This compound-assisted therapy has been shown to be effective in treating PTSD in clinical trials.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, euphoria, and energy. This compound also activates the oxytocin system, which is involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol. This compound can cause damage to serotonin neurons in the brain, leading to long-term changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a potent psychoactive drug that can be used to study the effects of serotonin and dopamine on behavior. This compound can also be used to study the neurobiology of social bonding and trust. However, there are limitations to using this compound in lab experiments. The drug is illegal and difficult to obtain for research purposes. There are also ethical concerns about using this compound in animal studies.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methoxy-3-propoxyphenyl)acrylamide. One area of focus is the development of this compound-assisted therapy for mental health disorders. Clinical trials have shown promising results, and further research is needed to determine the optimal dosing and treatment protocols. Another area of focus is the development of new drugs that target the same neurobiological pathways as this compound, but with fewer side effects. Finally, there is a need for more research on the long-term effects of this compound on the brain and behavior.
Propriétés
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(4-methoxy-3-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-8-26-19-10-14(4-6-17(19)25-2)9-15(12-22)21(24)23-16-5-7-18-20(11-16)28-13-27-18/h4-7,9-11H,3,8,13H2,1-2H3,(H,23,24)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPWKQWRGGQHIL-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4706015.png)
![4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4706031.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4706033.png)
![2-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4706040.png)
![7-[chloro(difluoro)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706045.png)
![2-(1-piperidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4706056.png)
![1-({2-[(3-chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4706059.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide](/img/structure/B4706068.png)
![ethyl 4-{3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4706069.png)
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4706092.png)
![2-(1-ethyl-1H-pyrazol-5-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4706104.png)

![N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)
